molecular formula C11H13BrOS B13554511 1-((3-Bromophenyl)thio)pentan-2-one

1-((3-Bromophenyl)thio)pentan-2-one

Cat. No.: B13554511
M. Wt: 273.19 g/mol
InChI Key: NRBDABMDLJMSTI-UHFFFAOYSA-N
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Description

1-((3-Bromophenyl)thio)pentan-2-one is an organic compound with the molecular formula C11H13BrOS It is a ketone derivative that features a bromophenyl group attached to a thioether linkage, which is further connected to a pentanone chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3-Bromophenyl)thio)pentan-2-one typically involves the reaction of 3-bromothiophenol with 2-pentanone under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1-((3-Bromophenyl)thio)pentan-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, sodium hydride, potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-((3-Bromophenyl)thio)pentan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-((3-Bromophenyl)thio)pentan-2-one largely depends on its interaction with specific molecular targets. For instance, the bromophenyl group can engage in halogen bonding with biological macromolecules, while the thioether linkage can undergo oxidation to form reactive intermediates. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    1-((4-Bromophenyl)thio)pentan-2-one: Similar structure but with the bromine atom at the para position.

    1-((3-Chlorophenyl)thio)pentan-2-one: Similar structure but with a chlorine atom instead of bromine.

    1-((3-Bromophenyl)thio)butan-2-one: Similar structure but with a shorter carbon chain.

Uniqueness

1-((3-Bromophenyl)thio)pentan-2-one is unique due to the specific positioning of the bromine atom on the phenyl ring and the length of the carbon chain.

Properties

Molecular Formula

C11H13BrOS

Molecular Weight

273.19 g/mol

IUPAC Name

1-(3-bromophenyl)sulfanylpentan-2-one

InChI

InChI=1S/C11H13BrOS/c1-2-4-10(13)8-14-11-6-3-5-9(12)7-11/h3,5-7H,2,4,8H2,1H3

InChI Key

NRBDABMDLJMSTI-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)CSC1=CC(=CC=C1)Br

Origin of Product

United States

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